1-methyl-1H-imidazol-5-amine
Overview
Description
1-Methyl-1H-imidazol-5-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both nitrogen atoms in the imidazole ring imparts unique chemical properties to these compounds, making them valuable in synthetic chemistry and biological research.
Mechanism of Action
Target of Action
1-Methyl-1H-imidazol-5-amine is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules Imidazole derivatives are known to interact with a variety of targets, including myoglobin and sensor protein fixl .
Mode of Action
For instance, some imidazole derivatives can block signal reception at certain receptor sites, leading to reduced transcription of specific genes .
Biochemical Pathways
Imidazole is a key component in the biosynthesis of histidine and purines . It is involved in the formation of the imidazole moieties of these molecules.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of this compound.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the reaction conditions can affect the synthesis of imidazole derivatives . Additionally, safety data suggests that this compound should be handled in a well-ventilated area , indicating that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as ventilation.
Preparation Methods
The synthesis of 1-methyl-1H-imidazol-5-amine can be achieved through several routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imine intermediate, which then cyclizes to produce the imidazole .
Industrial production methods often involve the use of high-throughput techniques and optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
1-Methyl-1H-imidazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine.
Oxidation: The compound can be oxidized to form imidazole N-oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the imidazole ring into partially or fully saturated derivatives, which may exhibit different biological activities.
Substitution: Halogenation, alkylation, and acylation reactions can introduce various functional groups into the imidazole ring, leading to the formation of diverse derivatives with tailored properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine typically yields brominated imidazoles, while alkylation with alkyl halides produces N-alkylated derivatives.
Scientific Research Applications
1-Methyl-1H-imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving imidazole-containing biomolecules.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Comparison with Similar Compounds
1-Methyl-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as 1-methylimidazole and 4-methylimidazole. While all these compounds share the imidazole core, their substitution patterns lead to differences in chemical reactivity and biological activity. For instance, 1-methylimidazole is commonly used as a solvent and catalyst, whereas 4-methylimidazole is known for its role in the Maillard reaction in food chemistry .
Similar compounds include:
- 1-Methylimidazole
- 4-Methylimidazole
- 2-Methylimidazole
- Benzimidazole
Each of these compounds has unique properties and applications, highlighting the versatility of the imidazole scaffold in chemical and biological research.
Properties
IUPAC Name |
3-methylimidazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7-3-6-2-4(7)5/h2-3H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYQSWDQLDFSSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559267 | |
Record name | 1-Methyl-1H-imidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66787-75-5 | |
Record name | 1-Methyl-1H-imidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-methylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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